1-Fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 141.1 g/mol. The compound is also known by several synonyms, including m-fluoronitrobenzene and m-nitrofluorobenzene. It is classified under the CAS number 402-67-5 and is notable for its unique positioning of substituents on the benzene ring, which influences its chemical behavior and reactivity .
Key Reactions:
Several synthetic routes have been developed for the preparation of 1-fluoro-3-nitrobenzene:
Each method varies in yield and reaction conditions, highlighting the versatility in synthesizing this compound.
1-Fluoro-3-nitrobenzene finds applications in various fields:
Interaction studies involving 1-fluoro-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms behind nucleophilic aromatic substitution, particularly how substituent effects influence reaction rates and pathways. The findings from these studies contribute valuable information to both academic research and industrial applications .
1-Fluoro-3-nitrobenzene shares structural similarities with other fluorinated nitrobenzenes, but its unique arrangement of functional groups sets it apart. Here are some similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoro-4-nitrotoluene | Fluorine at position 2, nitro at position 4 | Different substitution pattern affects reactivity |
4-Fluoronitrobenzene | Fluorine at position 4 | More reactive due to para positioning |
1-Fluoro-2-nitrobenzene | Fluorine at position 1, nitro at position 2 | Different electronic effects compared to meta position |
The unique meta positioning of the fluorine and nitro groups in 1-fluoro-3-nitrobenzene leads to distinct chemical properties and reactivity patterns compared to its ortho and para counterparts.
Acute Toxic;Irritant;Health Hazard